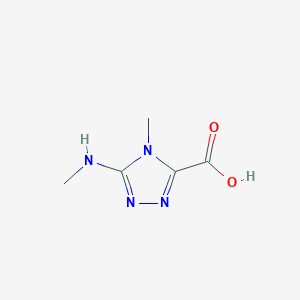

4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-methyl-5-(methylamino)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C5H8N4O2/c1-6-5-8-7-3(4(10)11)9(5)2/h1-2H3,(H,6,8)(H,10,11) |

InChI Key |

BSSYQSMXIQAXJS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(N1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazino-Formic Acid Esters with Methylating Agents

- A process described for related 1,2,4-triazolones involves reacting hydrazino-formic acid esters with O,N,2-trimethyliminocarbonate at elevated temperatures in a suitable diluent. This reaction facilitates ring closure and introduces methyl groups on the triazole ring nitrogen atoms, which is analogous to the methylamino substitution in the target compound.

Esterification and Subsequent Functionalization

- Starting from 5-amino-1,2,4-triazole-3-carboxylic acid, esterification with methanol yields methyl-1H-1,2,4-triazole-3-carboxylate. This ester can be a precursor for further methylation or amination steps to introduce the methylamino group at the 5-position.

Thiosemicarbazide Route and Ring Closure

- Synthesis of 4,5-substituted 1,2,4-triazoles often involves preparing thiosemicarbazides from hydrazides and aryl isothiocyanates, followed by ring closure under alkaline conditions. Although this method is more common for 4H-1,2,4-triazole-3-thiols, it demonstrates the utility of hydrazide intermediates and cyclization strategies relevant to the target compound.

Advanced Functionalization via C-H Activation and Arylation

- For complex analogs, C-H activation-arylation and Pd-catalyzed oxidative carbonylation have been employed to introduce carboxylate and amino substituents on triazole rings. These methods allow selective functionalization at specific ring positions, which could be adapted for methylamino substitution.

- The cyclization approach using hydrazino-formic acid esters and methylating agents is a robust method for introducing methyl groups on the triazole ring, which aligns with the methylamino substitution in the target compound.

- Esterification of the carboxylic acid group provides a versatile intermediate for subsequent amination or methylation steps, facilitating the synthesis of methylamino-substituted triazoles.

- The thiosemicarbazide route, while primarily used for thiol-substituted triazoles, demonstrates the utility of hydrazide intermediates and could be adapted for the target compound's synthesis.

- Advanced Pd-catalyzed functionalization techniques offer precise control over substitution patterns on the triazole ring, which could be exploited to install the methylamino group at the 5-position with high regioselectivity.

The preparation of 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid can be approached through several synthetic routes involving hydrazino-formic acid ester cyclization, esterification of amino-triazole carboxylic acids, and advanced catalytic functionalization methods. Each method offers distinct advantages in terms of yield, selectivity, and functional group compatibility. Combining these strategies allows for efficient synthesis of the target compound with potential for scale-up and further derivatization.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs include:

- S-Substituted derivatives : Compounds with thioether or alkylthio groups at position 5 (e.g., octylthio, methylthio) .

- Benzimidazole hybrids: Triazole-benzimidazole conjugates with aryl substituents (e.g., 4-cyanophenyl, 4-fluorophenyl) .

- Thione derivatives : 4H-1,2,4-triazole-3-thiones with imidazole or phenyl substituents .

- Ester derivatives: Methyl or ethyl esters of triazole carboxylic acids (e.g., ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate) .

Table 1: Substituent Effects on Physicochemical Properties

Key Research Findings

Substituent-Driven Toxicity : Longer alkyl chains (e.g., octylthio) reduce acute toxicity, suggesting a balance between lipophilicity and metabolic clearance .

Pharmacophore Optimization: The methylamino group in the target compound may act as a hydrogen bond donor, enhancing interactions with biological targets compared to non-polar substituents.

Synthetic Efficiency : Microwave methods reduce reaction times and improve yields compared to traditional heating .

Biological Activity

4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family. Its structure features a five-membered ring containing three nitrogen atoms and two carbon atoms, along with a carboxylic acid functional group. This unique configuration contributes to its diverse biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 156.14 g/mol

- CAS Number : 1557478-40-6

The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions typical of carboxylic acids and amines, which are crucial for synthesizing derivatives with enhanced biological properties.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interaction : The compound shows binding affinity to cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic pathways .

- Antiproliferative Activity : Similar compounds within the triazole class have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have shown significant cytotoxicity against colorectal cancer cell lines (HT-29), indicating that this compound may also possess similar properties .

- Structure-Activity Relationship (SAR) : The presence of the triazole moiety enhances the compound's ability to interact with biological targets through hydrogen bonding and ion chelation. This characteristic is vital for its anticancer efficacy and stability in biological systems .

Anticancer Activity

A study involving triazole derivatives highlighted the potential of this compound in inhibiting cancer cell proliferation. The synthesized compounds were subjected to cytotoxicity assays against HT-29 cells, revealing IC values in the micromolar range. This suggests that modifications to the triazole scaffold can lead to enhanced anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds illustrates the unique characteristics of this compound:

| Compound Name | Molecular Formula | Similarity Index | Key Features |

|---|---|---|---|

| 5-Amino-4H-1,2,4-triazole-3-carboxylic acid | CHNO | 0.75 | Lacks methyl group; simpler structure |

| Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | CHNO | 0.70 | Methyl ester derivative; different functional groups |

| 5-Methyl-4H-1,2,4-triazol-3-amines | CHN | 0.65 | Contains amine groups; potential for different reactivity |

This table underscores the structural diversity within the triazole family while emphasizing the unique biological activities attributed to specific functional groups present in this compound.

Q & A

Basic Research Question

- 1H/13C NMR : Assigns proton environments (e.g., methylamino groups at δ 2.8–3.2 ppm) and carbon backbone .

- GC-MS : Confirms molecular weight (e.g., m/z 183 for [M+H]+) and fragmentation patterns .

- Elemental analysis : Validates C, H, N, and S content within ±0.3% deviation .

What in vitro assays are recommended for initial evaluation of its biological activity?

Basic Research Question

- Anti-inflammatory activity : Carrageenan-induced rat paw edema model, comparing inhibition to indomethacin .

- Analgesic activity : Hot-plate or acetic acid writhing tests in murine models .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

How do structural modifications at specific positions influence pharmacological activity and toxicity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Methylamino group (Position 5) : Enhances solubility but may increase acute toxicity (e.g., LC50 drops from 49.66 mg/L to 8.29 mg/L with methylthio vs. octylthio substituents) .

- Carboxylic acid moiety (Position 3) : Critical for hydrogen bonding with target enzymes (e.g., COX-2 inhibition) .

Methodology : - Alkyl chain variation : Introduce branched/linear alkyl groups to balance lipophilicity and membrane permeability .

- Toxicity profiling : Use zebrafish or Daphnia magna models for rapid LC50 determination .

How can researchers resolve discrepancies in biological activity data across different experimental models?

Advanced Research Question

- Model-specific factors : Murine models may overestimate anti-inflammatory activity due to metabolic differences vs. human cell lines (e.g., RAW 264.7 macrophages) .

- Dosage standardization : Normalize data to plasma protein binding percentages (e.g., >90% binding reduces free drug concentration) .

- Statistical reconciliation : Apply multivariate analysis (ANOVA with Tukey’s post-hoc test) to account for interspecies variability .

What strategies mitigate toxicity while retaining efficacy during lead optimization?

Advanced Research Question

- Substituent engineering : Replace methylthio (-SMe) with polar groups (e.g., sulfoxide) to reduce hepatotoxicity .

- Prodrug design : Esterify the carboxylic acid to improve bioavailability and reduce renal toxicity .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict off-target interactions with CYP450 enzymes .

How can challenges in crystallographic characterization of this compound be addressed?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.